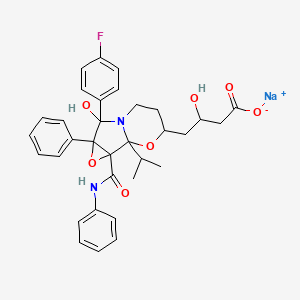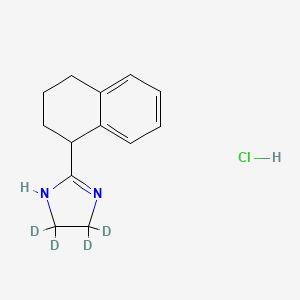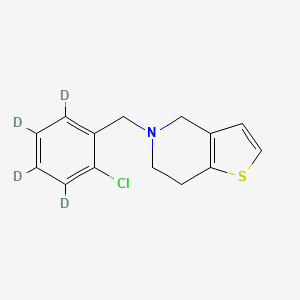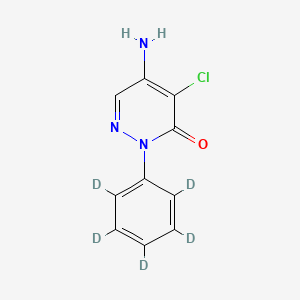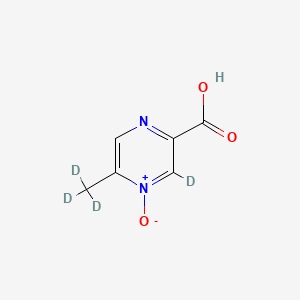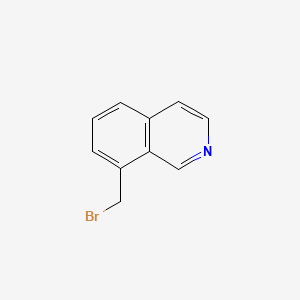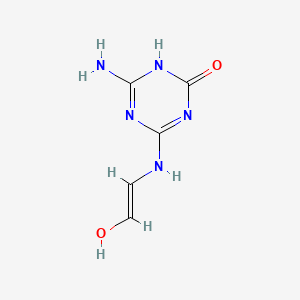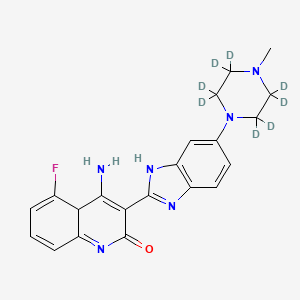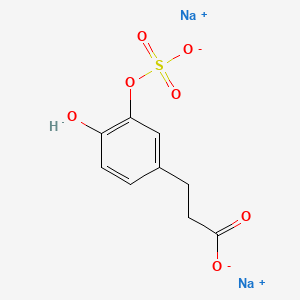
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate typically involves the sulfonation of Dihydro Caffeic Acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfonation at the 3-O position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain the reaction conditions. The product is then purified using crystallization or chromatography techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent form, Dihydro Caffeic Acid.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro Caffeic Acid.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenolic metabolites.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for dietary intake.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects in diseases associated with oxidative stress, such as diabetes and cancer.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
Wirkmechanismus
The mechanism of action of disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate involves its antioxidant properties. The compound scavenges free radicals and reduces oxidative stress by modulating the production of reactive oxygen species. It also inhibits the growth of bacteria by affecting the production of nitric oxide. The molecular targets include enzymes involved in oxidative stress pathways and bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeic Acid: The parent compound, known for its antioxidant properties.
Ferulic Acid: Another phenolic compound with similar antioxidant effects.
Chlorogenic Acid: A related compound found in coffee, known for its health benefits.
Uniqueness
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate is unique due to its specific sulfonation at the 3-O position, which enhances its solubility and stability. This modification also allows it to be used as a specific biomarker for coffee consumption, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O7S.2Na/c10-7-3-1-6(2-4-9(11)12)5-8(7)16-17(13,14)15;;/h1,3,5,10H,2,4H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVKPKIPTAVGSU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)[O-])OS(=O)(=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Na2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678635 |
Source


|
| Record name | Disodium 3-[4-hydroxy-3-(sulfonatooxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187945-70-5 |
Source


|
| Record name | Disodium 3-[4-hydroxy-3-(sulfonatooxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


